3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole
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Overview
Description
3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific substituents on the indole ring can be introduced through various functional group transformations, such as methylation and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Methyl-2-phenyl-1-substituted-indole derivatives
Uniqueness
3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
741709-17-1 |
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Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[2-[(4-methoxyphenyl)methoxy]phenyl]-1-methylindole |
InChI |
InChI=1S/C23H21NO2/c1-24-15-21(19-7-3-5-9-22(19)24)20-8-4-6-10-23(20)26-16-17-11-13-18(25-2)14-12-17/h3-15H,16H2,1-2H3 |
InChI Key |
QVWBCWXWHWCBRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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